CL2A-SN-38 dichloroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CL2A-SN-38 dichloroacetic acid is a cleavable linker-based antibody-drug conjugate (ADC) containing the topoisomerase I inhibitor SN-38 and a maleimidocaproyl linker . This compound has been linked to tumor-selective humanized antibodies, such as anti-Trop-2, to target SN-38 to tumor sites . It is primarily used in cancer research due to its potent cytotoxic effects on various cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CL2A-SN-38 dichloroacetic acid involves the conjugation of SN-38 with a maleimidocaproyl linker . The linker is designed to be cleavable in an acidic environment, allowing the release of SN-38 at the tumor site . The reaction conditions typically involve the use of organic solvents like methanol, where the compound shows good solubility .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the linker and SN-38, followed by their conjugation under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: CL2A-SN-38 dichloroacetic acid primarily undergoes cleavage reactions in acidic environments . This cleavage is facilitated by the pH-sensitive benzyl carbonate bond in the linker .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include organic solvents like methanol and reagents that facilitate the conjugation of the linker to SN-38 .
Major Products: The major product formed from the cleavage of this compound is SN-38, which is a potent topoisomerase I inhibitor .
Applications De Recherche Scientifique
CL2A-SN-38 dichloroacetic acid has significant applications in cancer research. It has been linked to tumor-selective humanized antibodies to target SN-38 to tumor sites . This compound has shown cytotoxic effects on various cancer cells, including Calu-3, COLO 205, Capan-1, PC3, SK-MES-1, and BxPC-3 . It has also been used in mouse xenograft models to reduce tumor growth in pancreatic and lung cancers .
Mécanisme D'action
The mechanism of action of CL2A-SN-38 dichloroacetic acid involves the release of SN-38 in an acidic environment, such as the tumor microenvironment . The SN-38 then inhibits topoisomerase I, leading to DNA damage and cell death . The CL2A linker is designed to permit the release of SN-38 via a pH-sensitive benzyl carbonate bond .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Sacituzumab-govitecan: Another antibody-drug conjugate that uses SN-38 as the cytotoxic agent .
- T-DM1: An antibody-drug conjugate that uses a different cytotoxic agent but has similar applications in cancer research .
Uniqueness: CL2A-SN-38 dichloroacetic acid is unique due to its cleavable linker, which allows for the targeted release of SN-38 in acidic environments . This design reduces toxicity to healthy cells and enhances the uptake by target cancer cells .
Propriétés
Formule moléculaire |
C77H101Cl4N11O26 |
---|---|
Poids moléculaire |
1738.5 g/mol |
Nom IUPAC |
[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate;2,2-dichloroacetic acid |
InChI |
InChI=1S/C73H97N11O22.2C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;2*3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);2*1H,(H,5,6)/t49?,51?,61-,73-;;/m0../s1 |
Clé InChI |
WWSNNYDLXHTRLZ-JGQYWRMXSA-N |
SMILES isomérique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl |
SMILES canonique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.